3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a cyclopropyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. For instance, maintaining precise flow rates of reactants such as cyclopropylamine and ethyl oxalyl chloride can significantly enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: This compound features a methyl group instead of a hydrogen atom at the 5-position, which can alter its reactivity and biological activity.
3-Cyclopropyl-1,2-oxazole-5-carboxylic acid: Lacks the dihydro component, which may affect its stability and interaction with biological targets.
Uniqueness
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h4,6H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBPKHVYWIUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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